molecular formula C9H6F3N3O B2461646 4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 80240-41-1

4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2461646
CAS No.: 80240-41-1
M. Wt: 229.162
InChI Key: VSMRCJLLCFCSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,2,4-triazole core, a privileged scaffold renowned for its wide spectrum of pharmacological activities . The integration of the trifluoromethyl (-CF 3 ) group on the phenyl ring is a strategic modification commonly employed in modern drug design. This group is known to influence key properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to enhanced pharmacokinetic profiles . The 1,2,4-triazole pharmacophore is a foundational structure in several clinically approved drugs, including antifungal agents (e.g., fluconazole and voriconazole), anticancer aromatase inhibitors (e.g., letrozole), and anxiolytics (e.g., alprazolam) . Derivatives of 1,2,4-triazole have been extensively reported to exhibit diverse biological activities, making them a versatile template for developing new therapeutic agents. Documented research on analogous structures highlights potential applications in areas such as anticancer research, where some triazole derivatives have demonstrated antiproliferative activity , as antimicrobial agents against various bacterial and fungal pathogens , and as anticonvulsant compounds . The specific isomer this compound is offered to the research community as a building block for the synthesis and evaluation of novel bioactive molecules. Its structure presents opportunities for further chemical modification and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)6-2-1-3-7(4-6)15-5-13-14-8(15)16/h1-5H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMRCJLLCFCSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NNC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding . This interaction can lead to various biological effects, making it a compound of interest in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs and their biological activities:

Compound Name Substituents Biological Activity Key Findings Reference
4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112) Heptyloxy group (para-position) Neuroprotective, anti-inflammatory Inhibits MAPK/NF-κB pathways; reduces Aβ-induced tau phosphorylation .
4-(3-Chloro-4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Chloro and methyl groups (meta/para) Not explicitly stated (safety data provided) Requires hazard controls (GHS classification) .
GSK2194069 Benzofuran and cyclopropanecarbonyl groups Fatty acid synthase imaging probe Used in PET tracer synthesis for cancer diagnosis .
5-(4-Chlorobenzyl)-4-(3-{4-[3-(3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)propyl]piperazin-1-yl}propyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Chlorobenzyl and piperazine groups Antimicrobial Synthesized with 81% yield; moderate activity against pathogens .

Key Comparisons:

Heptyloxy chains (as in W112) improve lipophilicity, extending half-life but may reduce blood-brain barrier penetration compared to the compact -CF₃ group .

Pharmacokinetic Profiles Fluorinated compounds like the target molecule often exhibit enhanced metabolic stability due to the resistance of C-F bonds to oxidation. This contrasts with non-fluorinated analogs, such as W112, which may undergo faster hepatic clearance .

Synthetic Complexity

  • Introducing trifluoromethyl groups typically requires specialized reagents (e.g., trifluoromethylating agents), increasing synthesis complexity compared to analogs with alkyl or aryl ether substituents .

Neuroprotective and Anti-Inflammatory Activities

  • W112 : Reduces pro-inflammatory cytokines (TNF-α, IL-6) and tau hyperphosphorylation in Aβ-induced Alzheimer’s models via MAPK/NF-κB inhibition. Efficacy linked to the heptyloxy group’s modulation of membrane permeability .
  • Target Compound : The -CF₃ group’s electronegativity may enhance binding to kinase domains (e.g., GSK-3β involved in tau phosphorylation), though empirical data are needed .

Biological Activity

4-[3-(Trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its potential applications in medicine.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H8F3N3O
  • Molecular Weight : 243.19 g/mol
  • CAS Number : 860789-84-0

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The compound exhibits cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.

Key Findings :

  • Cytotoxicity : The compound was tested against several cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values were determined using MTT assays, revealing significant inhibitory effects on cell viability.
Cell LineIC50 (µM)Mechanism of Action
HCT-11645.0Apoptosis induction
MCF-730.5G0/G1 phase arrest
HeLa50.2G2/M phase arrest

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which indicated an increase in the sub-G1 population of cells treated with the compound.

The biological activity is attributed to the compound's interaction with cellular pathways involved in apoptosis and cell cycle regulation. Specifically:

  • Cell Cycle Arrest : It was observed that treatment with the compound led to significant increases in G0/G1 and G2/M phase populations, indicating a halt in cell division.

Structure-Activity Relationship (SAR)

Studies have indicated that the presence of trifluoromethyl groups enhances the cytotoxicity of triazole derivatives. The position and nature of substituents on the phenyl ring play a crucial role in determining biological activity.

Case Study 1: Anticancer Efficacy

In a study published in MDPI, researchers evaluated a series of triazole derivatives including this compound. The results showed that compounds with trifluoromethyl substitutions exhibited superior anticancer properties compared to their non-fluorinated counterparts. The study highlighted that these compounds could serve as potential leads for developing new anticancer agents .

Case Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into how this compound affects cancer cells. It was found that it does not inhibit MDM2-p53 interactions but instead induces apoptosis in both wild-type and mutant p53 cells by triggering intrinsic apoptotic pathways . This finding suggests that the compound could be effective against a broader range of tumors.

Q & A

Q. How can researchers optimize the synthesis of 4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one to improve yield and purity?

Methodological Answer:

  • Recrystallization : Use ethanol or ethanol/water (1:1) mixtures for purification, as these solvents effectively remove unreacted intermediates and byproducts while maintaining thermal stability of the triazolone core .
  • Reaction Conditions : Optimize reaction time (e.g., 6–12 hours) and temperature (60–80°C) for cyclization steps to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) to identify optimal termination points .
  • Catalyst Screening : Test bases like potassium carbonate or triethylamine to enhance nucleophilic substitution efficiency during intermediate formation .

Q. What spectroscopic and chromatographic techniques are essential for characterizing triazolone derivatives?

Methodological Answer:

  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) to confirm core structure .
  • NMR Spectroscopy : Use ¹H-NMR to resolve substituent environments (e.g., trifluoromethyl protons at δ ~7.5–8.0 ppm) and ¹³C-NMR to assign carbonyl carbons (~155–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and quantify residual solvents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of triazolone derivatives in nucleophilic reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d,p) basis sets to calculate electron density distribution, HOMO-LUMO gaps, and Fukui indices to identify electrophilic/nucleophilic sites .
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) using the conductor-like screening model (COSMO) to predict solvation energies .
  • Transition State Analysis : Locate transition states for ring-opening or substitution reactions using QST2 or NEB methods to estimate activation barriers .

Q. What mechanistic insights explain the anti-inflammatory activity of triazolone derivatives in β-amyloid-induced Alzheimer’s models?

Methodological Answer:

  • Pathway Inhibition : Assess repression of MAPK/NF-κB signaling via Western blotting (phospho-p38, p65) and ELISA (TNF-α, IL-6) in microglial cells .
  • In Vivo Validation : Use transgenic mouse models (e.g., APP/PS1) to measure cognitive improvement (Morris water maze) and amyloid plaque reduction (thioflavin-S staining) after triazolone administration .
  • Dose-Response Studies : Establish EC₅₀ values for cytokine suppression using primary neuron-glia co-cultures .

Q. How do structural modifications influence the thermal stability and decomposition pathways of triazolone derivatives?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (T₀) under nitrogen atmosphere to compare stability across substituents (e.g., trifluoromethyl vs. chlorophenyl) .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to track nitrogen redistribution during thermolysis (e.g., formation of triazole or TO residues) via GC-MS .
  • Kinetic Studies : Apply Kissinger-Akahira-Sunose (KAS) method to calculate activation energies (Eₐ) from differential scanning calorimetry (DSC) data .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for triazolone-based antimicrobial agents?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the trifluoromethyl group with chlorophenyl or nitro groups to test electronic vs. steric effects on MIC values against Staphylococcus aureus .
  • Crystallography : Obtain single-crystal X-ray structures (e.g., monoclinic P2₁/n space group) to correlate planarity of the triazolone ring with bacterial membrane penetration .
  • QSAR Modeling : Use partial least squares (PLS) regression to link molecular descriptors (logP, polar surface area) with antifungal activity .

Q. How can researchers validate the selectivity of triazolone derivatives as PPARα agonists in metabolic disease models?

Methodological Answer:

  • Transactivation Assays : Use luciferase reporter systems in HEK293 cells transfected with PPARα, PPARγ, or PPARδ to measure EC₅₀ and selectivity ratios .
  • Gene Expression Profiling : Perform RNA-seq on hepatocytes to confirm upregulation of PPARα targets (e.g., CPT1A, ACOX1) without off-target effects on lipid storage genes .
  • In Vivo Efficacy : Administer compounds to high-fat diet (HFD) mice and quantify triglyceride reduction in liver vs. adipose tissue .

Q. What analytical methods ensure stability-indicating assays for triazolone-based pharmaceuticals?

Methodological Answer:

  • Forced Degradation Studies : Expose compounds to heat (40–60°C), humidity (75% RH), and UV light to generate degradation products (e.g., hydrolyzed triazolone rings) .
  • HPLC Method Development : Optimize mobile phase (acetonitrile/phosphate buffer, pH 3.0) and column temperature (30–40°C) to resolve degradation peaks .
  • Validation Parameters : Assess linearity (R² > 0.999), precision (%RSD < 2%), and LOQ (<0.1% w/w) per ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.